3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Lipophilicity LogP Physicochemical Properties

Choose 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS 864146-96-3) to systematically fine-tune lipophilicity and hydrogen-bonding capacity in your next kinase inhibitor or GPR55-targeted library. The 3-fluoro substituent enhances metabolic stability, while the methylsulfonylpiperazine motif provides a proven pharmacophore. Blind substitution with non-fluorinated or non-sulfonyl analogs risks divergent logP, altered reaction kinetics, and irreproducible SAR data. Ensure experimental integrity—request a quote for bulk or semi-bulk quantities today.

Molecular Formula C11H16FN3O2S
Molecular Weight 273.33 g/mol
CAS No. 864146-96-3
Cat. No. B3159701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline
CAS864146-96-3
Molecular FormulaC11H16FN3O2S
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C11H16FN3O2S/c1-18(16,17)15-6-4-14(5-7-15)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
InChIKeyYBAMKIPBBHVKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS 864146-96-3): Chemical Identity and Baseline Characterization for Procurement


3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, also known as 3-fluoro-4-(4-methanesulfonylpiperazin-1-yl)aniline (CAS 864146-96-3), is a synthetic organic compound belonging to the class of substituted piperazines . It features a central aniline core substituted with a fluorine atom at the 3-position and a 4-(methylsulfonyl)piperazin-1-yl moiety at the 4-position . This structure yields a molecular weight of 273.33 g/mol and a molecular formula of C₁₁H₁₆FN₃O₂S . The compound is primarily utilized as a research intermediate, offering a unique combination of a basic aniline handle, a hydrogen-bond-accepting sulfonyl group, and a lipophilic fluorine substituent, which collectively modulate physicochemical properties and provide synthetic versatility .

Procurement Risks in Substituting 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline with Non‑Equivalent Analogs


Replacing 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline with structurally similar anilines or piperazines carries significant risk due to divergent physicochemical profiles that directly impact experimental reproducibility and synthetic outcomes. For example, the 3-fluoro substitution and methylsulfonyl group jointly influence lipophilicity and hydrogen-bonding capacity . Compounds lacking the fluorine atom or bearing alternative substituents will exhibit different logP values, aqueous solubility, and membrane permeability . Such differences can alter reaction kinetics in downstream synthetic steps, lead to unanticipated impurity profiles, and confound structure‑activity relationship (SAR) interpretations . Therefore, blind substitution is scientifically unsound and may incur hidden costs in the form of failed reactions and irreproducible data.

Quantitative Differentiation of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS 864146-96-3) Against Closest Analogs


Enhanced Lipophilicity Control: Lower LogP of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline vs. Non‑Fluorinated Analog

The 3-fluoro substitution in 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline significantly reduces lipophilicity compared to the non‑fluorinated analog 4-(4-(methylsulfonyl)piperazin-1-yl)aniline. This is reflected in a lower measured or predicted LogP value .

Lipophilicity LogP Physicochemical Properties

Optimized Hydrogen‑Bonding Profile: Increased H‑Bond Acceptor Count vs. Non‑Sulfonyl Analog

The methylsulfonyl group confers a higher number of hydrogen‑bond acceptors (HBA) compared to the non‑sulfonyl analog 3-Fluoro-4-(piperazin-1-yl)aniline, enhancing water solubility and altering target engagement potential .

Hydrogen Bonding Solubility Pharmacophore

Purity Benchmarking: Defined 90% Purity Specification Facilitates Reproducible Synthetic Outcomes

Commercially available 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is supplied with a documented purity of 90%, providing a known baseline for synthetic planning. This contrasts with many close analogs for which purity data are either unavailable or less rigorously controlled .

Purity Reproducibility Procurement

Procurement‑Guided Application Scenarios for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS 864146-96-3)


Physicochemical Property Optimization in Lead Discovery

Medicinal chemistry programs seeking to fine‑tune lipophilicity and solubility can utilize this compound as a building block. Its lower LogP and increased hydrogen‑bond acceptor count relative to non‑fluorinated and non‑sulfonyl analogs enable systematic modulation of compound properties without introducing excessive molecular weight .

Synthetic Intermediate for GPR55 Modulator Libraries

Given the structural similarity to the GPR55‑selective agonist GSK575594A, this aniline can serve as a versatile intermediate for generating focused libraries of piperazine‑containing analogs. The presence of the primary amine allows for facile derivatization via amide coupling or reductive amination, enabling exploration of SAR around the biphenyl carbonyl region of known GPR55 ligands .

Structure‑Activity Relationship (SAR) Studies of Kinase Inhibitors

The methylsulfonylpiperazine motif is a recognized pharmacophore in kinase inhibitor design . 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline provides a pre‑assembled scaffold for rapid construction of diverse kinase‑targeted libraries. Its 3‑fluoro substituent can influence binding pose and metabolic stability, making it a valuable tool for SAR investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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